molecular formula C9H7ClN2O B6254174 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1314912-98-5

7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B6254174
CAS No.: 1314912-98-5
M. Wt: 194.6
InChI Key:
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Description

7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused imidazo-pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both chloro and aldehyde functional groups makes it a versatile intermediate for further chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloropyridine with propargylamine to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide. The reaction conditions often include:

    Temperature: Ambient to moderate (25-80°C)

    Solvent: Aqueous or organic solvents like ethanol or acetonitrile

    Catalysts: Base catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and efficiency. These methods often utilize:

    High-throughput reactors: For rapid and scalable synthesis

    Green chemistry principles: To minimize waste and use environmentally benign solvents and reagents

Chemical Reactions Analysis

Types of Reactions

7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium

    Reduction: Sodium borohydride in methanol or ethanol

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine

Major Products Formed

    Oxidation: 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylic acid

    Reduction: 7-chloro-2-methylimidazo[1,2-a]pyridine-3-methanol

    Substitution: 7-amino-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde (if amine is used)

Scientific Research Applications

Chemistry

In organic synthesis, 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

This compound is studied for its potential biological activities. The imidazo[1,2-a]pyridine scaffold is known for its presence in various pharmacologically active compounds, including anti-inflammatory, antimicrobial, and anticancer agents. Research is ongoing to explore its efficacy and mechanism of action in different biological systems.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and functional group compatibility make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the chloro substituent, which may affect its reactivity and biological activity.

    7-chloroimidazo[1,2-a]pyridine-3-carbaldehyde: Lacks the methyl group, which can influence its steric and electronic properties.

Uniqueness

7-chloro-2-methylimidazo[1,2-a]pyridine-3-carbaldehyde is unique due to the combination of its chloro and aldehyde functional groups, which provide a distinct reactivity profile. This combination allows for specific chemical transformations and potential biological activities that are not as readily achievable with similar compounds.

Properties

CAS No.

1314912-98-5

Molecular Formula

C9H7ClN2O

Molecular Weight

194.6

Purity

95

Origin of Product

United States

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